Lipophilicity (LogP) Comparison: 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine vs. 2-Regioisomer vs. Piperidine Analog
The target compound's predicted LogP of 1.6 (XLogP3) [1] contrasts with its 2-substituted regioisomer 2-(2-pyrrolidinoethyl)pyridine (CAS 6311-90-6), which has a lower computed LogP of approximately 1.3 [2]. This ~0.3 log unit difference translates to a roughly 2-fold difference in lipophilicity, potentially affecting membrane permeability and non-specific protein binding. Replacing pyrrolidine with piperidine (4-(2-piperidinoethyl)pyridine) further increases LogP to approximately 2.1 [3].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-(2-pyrrolidinoethyl)pyridine: XLogP3 ≈ 1.3; 4-(2-piperidinoethyl)pyridine: XLogP3 ≈ 2.1 |
| Quantified Difference | ΔLogP ≈ +0.3 vs. 2-isomer; ΔLogP ≈ -0.5 vs. piperidine analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
For medicinal chemistry campaigns, the intermediate LogP of the 4-pyridyl isomer may offer a balanced ADME profile compared to the more polar 2-isomer or the more lipophilic piperidine analog.
- [1] PubChem. (2025). Computed Properties for CID 238432, 4-(2-Pyrrolidinoethyl)pyridine (XLogP3-AA). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for 2-(2-Pyrrolidinoethyl)pyridine (CAS 6311-90-6). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Computed Properties for 4-(2-Piperidinoethyl)pyridine (estimated). National Center for Biotechnology Information. View Source
